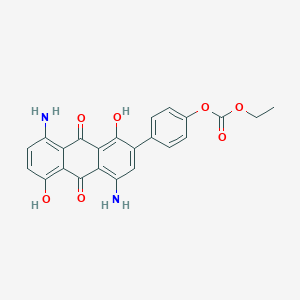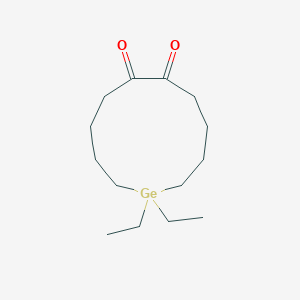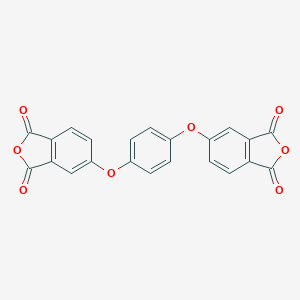
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
Overview
Description
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is a crucial compound in the field of polymer chemistry. It is known for its role in the synthesis of high-performance polyimides, which are used in various high-temperature applications due to their excellent thermal stability, chemical resistance, and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride can be synthesized through a multi-step process involving the reaction of hydroquinone with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the dianhydride .
Industrial Production Methods: In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride undergoes various chemical reactions, including:
Polymerization: It reacts with diamines to form polyimides, which are high-performance polymers.
Hydrolysis: The compound can be hydrolyzed to form the corresponding dicarboxylic acid.
Common Reagents and Conditions:
Polymerization: The reaction with diamines typically occurs at elevated temperatures and may require a catalyst to proceed efficiently.
Hydrolysis: This reaction can be carried out under acidic or basic conditions, depending on the desired product.
Major Products:
Scientific Research Applications
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride exerts its effects is primarily through its ability to form polyimides. The compound reacts with diamines to form strong, stable polymer chains that exhibit excellent thermal and mechanical properties. These properties make the resulting polyimides suitable for use in high-temperature and high-stress environments .
Comparison with Similar Compounds
1,3-Bis(3,4-dicarboxyphenoxy)benzene dianhydride: This compound has a similar structure but differs in the position of the carboxyphenoxy groups.
4,4’-Oxydianiline: This is another compound used in the synthesis of polyimides but has different properties and applications.
Uniqueness: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride is unique due to its ability to form polyimides with exceptional thermal stability and mechanical strength. This makes it particularly valuable in applications where high performance is required .
Properties
IUPAC Name |
5-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O8/c23-19-15-7-5-13(9-17(15)21(25)29-19)27-11-1-2-12(4-3-11)28-14-6-8-16-18(10-14)22(26)30-20(16)24/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGUNMUUYNPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


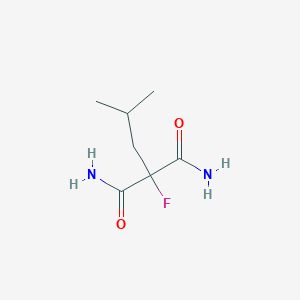

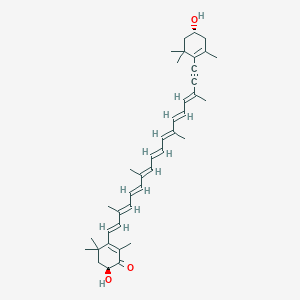
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

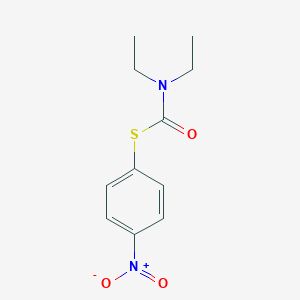
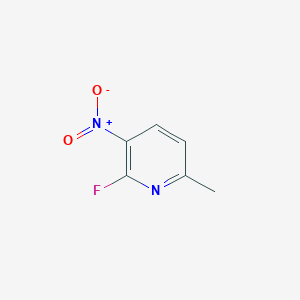
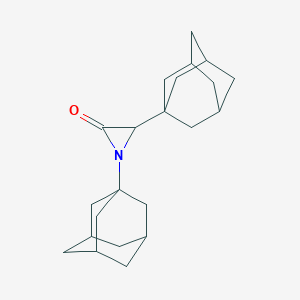
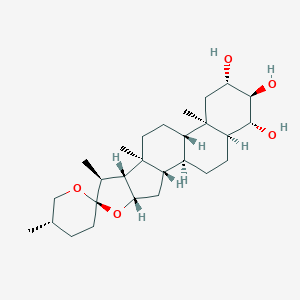
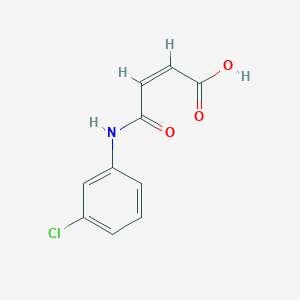
![TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE](/img/structure/B99406.png)
![2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide](/img/structure/B99407.png)
